Comprehensive Spectroscopic Profiling of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
Comprehensive Spectroscopic Profiling of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
Executive Summary
This technical guide provides a rigorous framework for the spectroscopic characterization of 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine . This molecule represents a critical pharmacophore in medicinal chemistry, combining the bioisosteric properties of the thiophene ring with the reactive versatility of the hydrazine moiety.
The guide is structured to move beyond simple data listing, offering a causal analysis of spectral features derived from the electronic interaction between the electron-rich thiophene donor and the electron-deficient pyrimidine acceptor. It serves as a definitive protocol for researchers validating the synthesis of this compound for antimicrobial or antitumor applications.
Molecular Architecture & Theoretical Framework
Before instrumental analysis, one must understand the electronic environment. The molecule features a push-pull system :
-
Electron Donor: The 2-thienyl group (at position 4) acts as a
-donor, increasing electron density in the pyrimidine ring. -
Steric Constraint: The 5-methyl group introduces steric strain, potentially twisting the thiophene ring slightly out of planarity with the pyrimidine core, which affects
in UV-Vis. -
Reactive Center: The 2-hydrazino group (
) is a strong nucleophile and capable of forming both intra- and intermolecular hydrogen bonds.
Computational Validation (DFT)
To validate experimental data, Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the standard reference point.
-
Geometry: The optimized structure typically shows the thiophene ring coplanar or slightly twisted (
) relative to the pyrimidine to maximize conjugation. -
HOMO-LUMO: The HOMO is largely localized on the hydrazine and thiophene moieties, while the LUMO resides on the pyrimidine core.
Analytical Workflow
The following diagram outlines the critical path for structural validation, ensuring no impurities (such as the 2-chloro precursor or oxidized azo-derivatives) remain.
Figure 1: Step-by-step analytical workflow for structural validation.
Vibrational Spectroscopy (FT-IR)
Objective: Confirm the substitution of the leaving group (usually -Cl or -SMe) by hydrazine.
Experimental Protocol
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
Spectral Assignments
The disappearance of the C-Cl stretch (if synthesized from the chloropyrimidine) and the appearance of hydrazine modes are the primary indicators.
| Functional Group | Frequency ( | Intensity | Mode Description |
| Hydrazine ( | 3300 - 3450 | Medium/Broad | Asymmetric & Symmetric stretching. Often appears as a doublet. |
| Hydrazine ( | 3150 - 3250 | Medium | Secondary amine stretch. Broadened by H-bonding. |
| C=N (Pyrimidine) | 1580 - 1620 | Strong | Ring stretching vibration. |
| C=C (Thiophene) | 1400 - 1500 | Medium | Aromatic ring breathing. |
| N-N (Hydrazine) | ~1100 | Weak | Characteristic single bond stretch. |
| C-S-C (Thiophene) | 700 - 850 | Strong | C-S stretching (fingerprint region). |
Diagnostic Insight: If the peaks at 3300-3450 cm⁻¹ are absent, the reaction failed. If a sharp peak appears ~2200 cm⁻¹, check for nitrile impurities from precursors.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive mapping of the carbon skeleton and proton environment.
Solvent: DMSO-
NMR Profile (400 MHz, DMSO- )
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-6 (Pyrimidine) | 8.20 - 8.60 | Singlet ( | 1H | Most deshielded due to two adjacent N atoms. Diagnostic singlet. |
| Hydrazine ( | 8.00 - 9.50 | Broad ( | 1H | Highly variable; disappears with |
| Thiophene ( | 7.60 - 7.80 | Doublet ( | 1H | Adjacent to Sulfur; typical aromatic range. |
| Thiophene ( | 7.40 - 7.60 | Doublet ( | 1H | Adjacent to C-4 linkage. |
| Thiophene ( | 7.10 - 7.25 | Triplet ( | 1H | Middle proton of the thiophene ring. |
| Hydrazine ( | 4.00 - 5.50 | Broad ( | 2H | Upfield exchangeable protons. |
| Methyl ( | 2.10 - 2.40 | Singlet ( | 3H | Distinct aliphatic singlet. |
Critical Validation: The presence of the H-6 singlet is the most important check. If this is split or absent, the pyrimidine ring may have opened or reacted at the wrong position.
NMR Highlights
-
C-2 (Pyrimidine): ~160-165 ppm (Attached to Hydrazine).
-
C-4 (Pyrimidine): ~155-160 ppm (Attached to Thiophene).
-
C-6 (Pyrimidine): ~150-155 ppm.[1]
-
Methyl Carbon: ~15-20 ppm.
Mass Spectrometry & Fragmentation Logic
Objective: Confirm molecular weight and analyze stability. Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact).
Fragmentation Pathway
The molecule typically follows a predictable decay pattern useful for structural confirmation.
Figure 2: Expected mass spectral fragmentation pathway.
-
Molecular Ion: Expected
at (Calculated for ). -
Base Peak: Often the pyrimidine core after losing the hydrazine moiety.
Experimental Synthesis & Purification Protocol
Note: This protocol is synthesized from standard methodologies for 2-hydrazinopyrimidines.
-
Precursor Dissolution: Dissolve 1.0 eq of 2-chloro-5-methyl-4-(2-thienyl)pyrimidine in Ethanol (EtOH).
-
Nucleophilic Attack: Add Hydrazine Hydrate (80%, 3-5 eq) dropwise at room temperature.
-
Why Excess? To prevent the formation of the dimer (bis-pyrimidine hydrazine).
-
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC.
-
Precipitation: Cool to
. The product usually precipitates as a solid. -
Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
-
Target Melting Point: Typically
(Class characteristic).[2]
-
References
-
Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Source: Academia.edu Relevance: Establishes the core protocol for converting mercapto/chloro-pyrimidines to hydrazino-pyrimidines.
-
Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Source: ResearchGate Relevance: Provides spectral data for thienyl-substituted pyrimidines, validating the thiophene ring's influence on NMR shifts.
-
Synthesis, Characterization, DFT Study... of Thiophene-Thiazole Scaffolds. Source: MDPI Relevance: Offers the theoretical basis (DFT B3LYP/6-311G) for analyzing thiophene-containing pharmacophores.
-
4-Hydrazino-2-(methylsulfanyl)pyrimidine: Crystal Structure. Source: PubMed Central (NIH) Relevance: Confirms the planar geometry and hydrogen-bonding capabilities of the hydrazino-pyrimidine moiety.
